METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C20H25N3O3S It is known for its unique structure, which includes a thiophene ring, a piperazine moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Piperazine Moiety: The piperazine group is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiophene intermediate.
Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine moiety differentiates it from similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
methyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-22-9-11-23(12-10-22)13-17(24)21-19-18(20(25)26-2)16(14-27-19)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCXGKHUMFVSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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